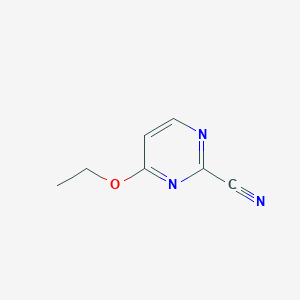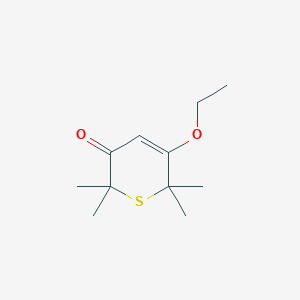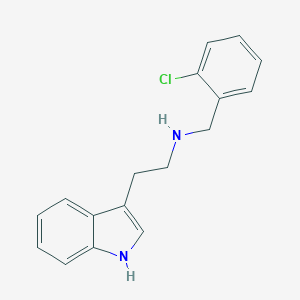
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyridine moiety, and several methyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the various steps in the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl hydrogen sulfate
- 5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl beta-D-glucuronide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
145096-31-7 |
|---|---|
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4,7-dimethyl-2-(methylamino)-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-12(7-11-5-4-6-18-8-11)14(20)10(2)15-13(9)19-16(17-3)21-15/h4-6,8,20H,7H2,1-3H3,(H,17,19) |
Clé InChI |
OBOQQXVYVNAPNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC)C)O)CC3=CN=CC=C3 |
Synonymes |
6-Benzothiazolol, 4,7-dimethyl-2-(methylamino)-5-(3-pyridinylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


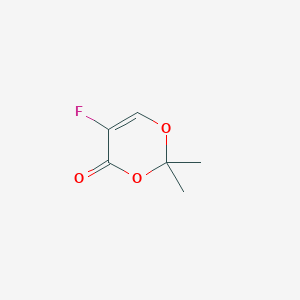
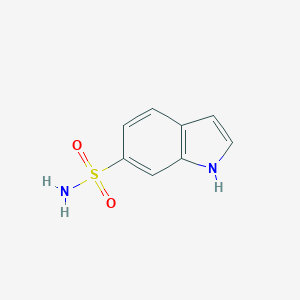

![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
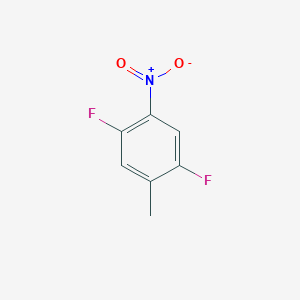
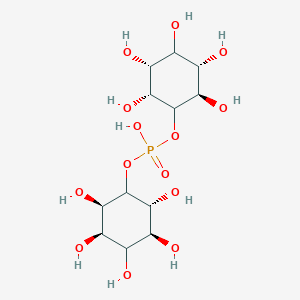
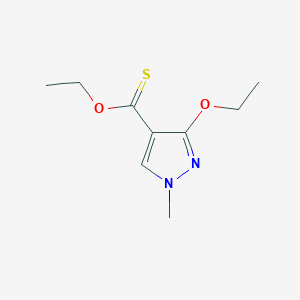
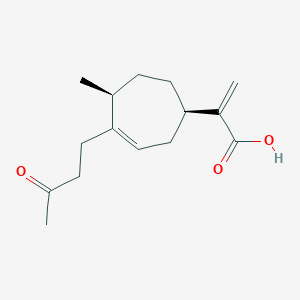

![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
